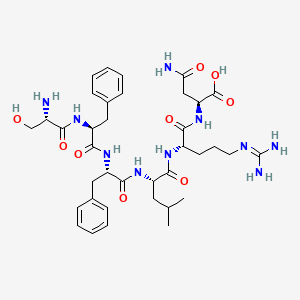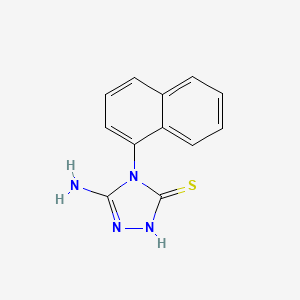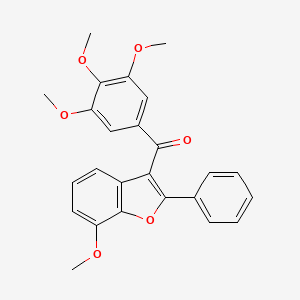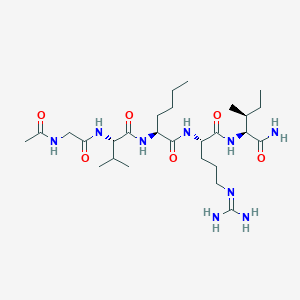![molecular formula C22H18N4O3 B12378820 ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P2Y1/P2Y12 antagonist-1 is a compound that inhibits the activity of P2Y1 and P2Y12 receptors, which are part of the P2Y receptor family. These receptors are G protein-coupled receptors activated by nucleotides such as adenosine diphosphate (ADP). P2Y1 and P2Y12 receptors play crucial roles in platelet aggregation and thrombus formation, making them significant targets for antiplatelet therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P2Y1/P2Y12 antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of P2Y1/P2Y12 antagonist-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: P2Y1/P2Y12 antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity as an antagonist .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of P2Y1/P2Y12 antagonist-1 with enhanced pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .
科学的研究の応用
P2Y1/P2Y12 antagonist-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of P2Y receptor signaling and regulation . In biology, it helps elucidate the roles of P2Y1 and P2Y12 receptors in various physiological and pathological processes . In medicine, P2Y1/P2Y12 antagonist-1 is investigated for its potential as an antiplatelet agent to prevent thrombotic events such as myocardial infarction and stroke . In industry, it is used in the development of new therapeutic agents targeting P2Y receptors .
作用機序
P2Y1/P2Y12 antagonist-1 exerts its effects by binding to the P2Y1 and P2Y12 receptors, thereby inhibiting their activation by ADP. This inhibition prevents the downstream signaling events that lead to platelet aggregation and thrombus formation . The molecular targets of P2Y1/P2Y12 antagonist-1 include the G protein-coupled receptors P2Y1 and P2Y12, which are involved in the regulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) concentrations .
類似化合物との比較
P2Y1/P2Y12 antagonist-1 is unique in its ability to inhibit both P2Y1 and P2Y12 receptors, whereas other compounds may selectively target only one of these receptors. Similar compounds include clopidogrel, prasugrel, and ticagrelor, which are P2Y12 receptor antagonists used clinically as antiplatelet agents . P2Y1/P2Y12 antagonist-1 offers the advantage of dual inhibition, potentially providing more comprehensive antiplatelet effects .
特性
分子式 |
C22H18N4O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
ethyl 2-(3-cyanophenyl)-3-[(4-cyanophenyl)methoxy]-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O3/c1-3-28-22(27)20-15(2)25-21(19-6-4-5-18(11-19)13-24)26(20)29-14-17-9-7-16(12-23)8-10-17/h4-11H,3,14H2,1-2H3 |
InChIキー |
AQVZLXOFKCFLKL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(N1OCC2=CC=C(C=C2)C#N)C3=CC=CC(=C3)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)

![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)


